[(2-aminoethyl)imino](ethyl)methyl-lambda6-sulfanone
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Overview
Description
(2-aminoethyl)iminomethyl-lambda6-sulfanone is an organic compound with the molecular formula C3H10N2OS. . This compound is characterized by the presence of an aminoethyl group, an imino group, and a lambda6-sulfanone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminoethyl)iminomethyl-lambda6-sulfanone typically involves the reaction of ethylamine with methyl isothiocyanate, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of (2-aminoethyl)iminomethyl-lambda6-sulfanone may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-aminoethyl)iminomethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, methanol, dichloromethane (DCM).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2-aminoethyl)iminomethyl-lambda6-sulfanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (2-aminoethyl)iminomethyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[(2-aminoethyl)imino]dimethyl-lambda6-sulfanone: Similar structure but with two methyl groups instead of one ethyl and one methyl group.
(2-aminoethyl)(methyl)(methylimino)-lambda6-sulfanone: Contains a methyl group in place of the ethyl group.
(2-aminoethyl)(imino)(4-methylphenyl)-lambda6-sulfanone: Contains a 4-methylphenyl group instead of the ethyl group.
Uniqueness
(2-aminoethyl)iminomethyl-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1936164-61-2 |
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Molecular Formula |
C5H14N2OS |
Molecular Weight |
150.25 g/mol |
IUPAC Name |
2-[(ethyl-methyl-oxo-λ6-sulfanylidene)amino]ethanamine |
InChI |
InChI=1S/C5H14N2OS/c1-3-9(2,8)7-5-4-6/h3-6H2,1-2H3 |
InChI Key |
QFPMLBACGWDYHS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=NCCN)(=O)C |
Purity |
95 |
Origin of Product |
United States |
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